Ricinoleato de metilo

Descripción general

Descripción

It is a clear, viscous fluid commonly used as a surfactant, cutting fluid additive, lubricant, and plasticizer . This compound is synthesized from castor oil and methyl alcohol and is known for its unique properties, including its ability to act as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene .

Aplicaciones Científicas De Investigación

Methyl ricinoleate has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Target of Action

Methyl ricinoleate is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is primarily used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It serves as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . Therefore, its primary targets are these materials where it acts as a plasticizer.

Biochemical Pathways

It is known that it is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . The synthesis process involves several reaction stages, including the Twitchell and Colgate-Emery processes, alkaline catalysis, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis .

Result of Action

The primary result of methyl ricinoleate’s action is the increased flexibility and workability of the materials it is added to. This is due to its function as a plasticizer, which reduces the forces of attraction between polymer chains in materials such as cellulosic resins, polyvinyl acetate, and polystyrene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl ricinoleate is primarily synthesized through the transesterification of castor oil with methyl alcohol. This process involves the reaction of castor oil with methanol in the presence of a catalyst, typically sodium methoxide or potassium hydroxide . The reaction conditions usually include moderate temperatures and the removal of by-products to drive the reaction to completion.

Industrial Production Methods: Industrial production of methyl ricinoleate involves large-scale transesterification processes. The castor oil is first refined to remove impurities, followed by the addition of methanol and a catalyst. The mixture is then heated and stirred to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity methyl ricinoleate .

Análisis De Reacciones Químicas

Types of Reactions: Methyl ricinoleate undergoes various chemical reactions, including oxidation, reduction, and pyrolysis.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Major Products:

Comparación Con Compuestos Similares

Methyl ricinoleate is often compared with other fatty acid methyl esters, such as:

Ricinoleic acid methyl ester: Similar in structure but lacks the methyl group.

Methyl oleate: Another fatty acid methyl ester but without the hydroxyl group, making it less reactive in certain chemical reactions.

Methyl linoleate: Contains multiple double bonds, leading to different reactivity and applications.

Methyl ricinoleate is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications.

Propiedades

IUPAC Name |

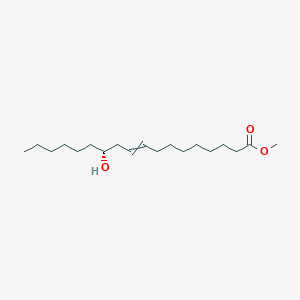

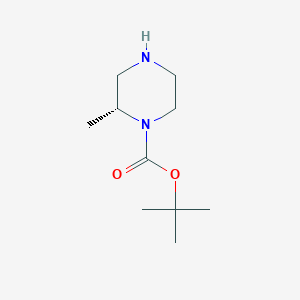

methyl (12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl ricinoleate?

A1: Methyl ricinoleate has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol. []

Q2: How can the structure of methyl ricinoleate be confirmed?

A2: Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to confirm the structure of methyl ricinoleate. [, , , , , , , ]

Q3: What is the solubility of methyl ricinoleate in common solvents?

A3: Methyl ricinoleate is miscible with diesel fuel and soluble in various organic solvents, including toluene, hexane, and diethyl ether. [, ]

Q4: What is the thermal stability of methyl ricinoleate?

A4: The thermal stability of methyl ricinoleate can vary depending on the specific application and conditions. Studies have shown that it can undergo pyrolysis at temperatures above 500°C, leading to the formation of various products like undecylenic acid methyl ester and heptanal. [, ]

Q5: How does the presence of a hydroxyl group in methyl ricinoleate influence its properties?

A5: The hydroxyl group in methyl ricinoleate makes it amenable to various chemical modifications like etherification, esterification, and amidation, allowing the synthesis of derivatives with tailored properties. [, , ]

Q6: Can methyl ricinoleate be used as a starting material for biodiesel production?

A6: Yes, methyl ricinoleate, often obtained from transesterification of castor oil, can be further converted into biodiesel through transesterification reactions using suitable catalysts. [, ]

Q7: What are some notable applications of methyl ricinoleate in the chemical industry?

A8: Methyl ricinoleate serves as a valuable platform chemical for synthesizing various compounds like polymers, surfactants, and biolubricants. Its unique structure, featuring a hydroxyl group and a double bond, allows for diverse chemical transformations. [, , , , ]

Q8: Have computational methods been used to study methyl ricinoleate?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to study the pyrolysis mechanism of methyl ricinoleate, providing insights into the bond dissociation energies and activation energies associated with the formation of different products. []

Q9: How does the position of the double bond in methyl ricinoleate impact its reactivity?

A10: The position of the double bond in methyl ricinoleate influences its reactivity in reactions like epoxidation and metathesis. [, ]

Q10: How does the presence of the hydroxyl group in methyl ricinoleate influence its reactivity?

A11: The hydroxyl group in methyl ricinoleate can participate in various reactions like esterification, etherification, and amidation, enabling the synthesis of a wide range of derivatives with diverse properties. [, , ]

Q11: How can the stability of methyl ricinoleate be improved?

A12: The stability of methyl ricinoleate can be enhanced by using antioxidants, storing it under inert atmospheres, and avoiding exposure to light and heat. []

Q12: What analytical methods are commonly used to quantify methyl ricinoleate?

A13: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed to quantify methyl ricinoleate in various matrices. [, ]

Q13: What factors can influence the dissolution rate of methyl ricinoleate?

A15: Factors like temperature, agitation speed, and the nature of the solvent or medium can influence the dissolution rate of methyl ricinoleate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)